methyl 4-chloro-2-methylquinazoline-6-carboxylate
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Overview
Description
Methyl 4-chloro-2-methylquinazoline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-methylquinazoline-6-carboxylate typically involves the reaction of 4-chloro-2-methylquinazoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methylquinazoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the quinazoline ring.
Major Products Formed
Substitution Reactions: Products include various substituted quinazoline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include dihydroquinazoline derivatives.
Scientific Research Applications
Methyl 4-chloro-2-methylquinazoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-methylquinazoline-6-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can act as a receptor antagonist by binding to receptors and blocking the binding of endogenous ligands .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-6-methylquinazoline-2-carboxylate
- Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate
Uniqueness
Methyl 4-chloro-2-methylquinazoline-6-carboxylate is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
2680530-45-2 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.7 |
Purity |
95 |
Origin of Product |
United States |
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